

Application Notes and Protocols for Immunoprecipitation of the cIAP1 Ternary Complex

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, particularly those involved in inflammation and apoptosis. As a RING-domain E3 ubiquitin ligase, cIAP1 is a central component of multi-protein complexes that determine cell fate. The formation of a ternary complex, often involving the adaptor protein TRAF2 (TNF receptor-associated factor 2) and a substrate protein, is critical for its function. This complex can be a target for therapeutic intervention, for instance, through the use of SMAC mimetics or proteolysis-targeting chimeras (PROTACs). The immunoprecipitation of this cIAP1 ternary complex is a fundamental technique to study its composition, regulation, and downstream signaling events.

These application notes provide detailed protocols for the immunoprecipitation of the cIAP1 ternary complex, enabling researchers to investigate protein-protein interactions and the effects of novel therapeutics.

Signaling Pathway Involving the cIAP1 Ternary Complex

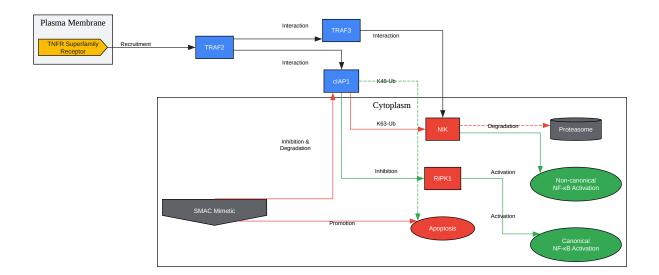


Methodological & Application

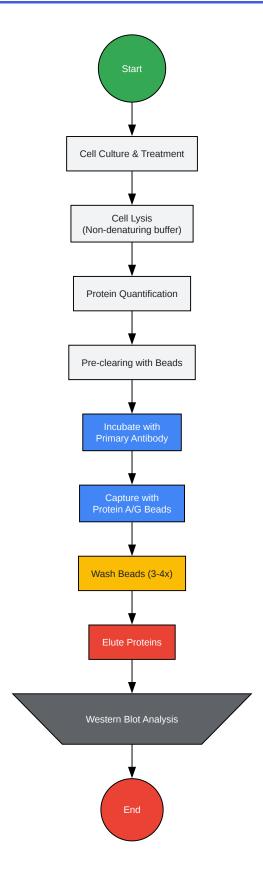
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The cIAP1/TRAF2 complex plays a crucial role in the TNF-α signaling pathway, which can lead to either cell survival through NF-κB activation or programmed cell death. In the absence of a stimulus, cIAP1, in a complex with TRAF2 and TRAF3, mediates the ubiquitination and subsequent proteasomal degradation of NF-κB-inducing kinase (NIK), thereby suppressing the non-canonical NF-κB pathway.[1][2] Upon stimulation of certain TNF receptor superfamily members, this complex is recruited to the receptor, leading to the degradation of TRAF3 and stabilization of NIK.[1] In the context of TNFR1 signaling, the cIAP1/TRAF2 complex is recruited and ubiquitinates RIPK1, leading to the activation of the canonical NF-κB pathway and cell survival.[3][4][5] SMAC mimetics can induce the degradation of cIAP1, leading to the formation of a death-inducing complex.[6][7]









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